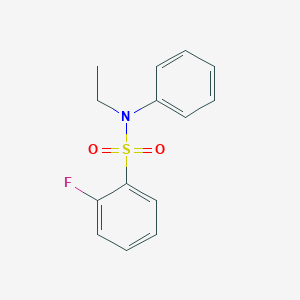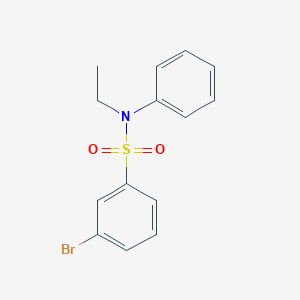![molecular formula C11H14F2N2O2S B261812 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine, also known as DFMS, is a chemical compound that has been widely studied for its potential applications in scientific research. DFMS is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a piperazine ring. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the brain and other tissues. 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the uptake of dopamine by binding to dopamine transporters, which are responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to have a variety of biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of GABAergic neurotransmission, and the inhibition of voltage-gated sodium channels. These effects can lead to changes in behavior, cognition, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized pharmacological properties. However, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in a variety of neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to fully understand the potential of 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine for scientific research and therapeutic applications.
Méthodes De Synthèse
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,4-difluorophenyl)piperazine with sulfuryl chloride, followed by treatment with ammonia. Another method involves the reaction of 1-(2,4-difluorophenyl)piperazine with sulfonyl chloride, followed by treatment with methylamine. These methods have been optimized to produce high yields of pure 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine.
Applications De Recherche Scientifique
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the uptake of dopamine, a neurotransmitter that plays a key role in reward and motivation. This makes 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine a potential candidate for the treatment of addiction and other dopamine-related disorders. In pharmacology, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In medicinal chemistry, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been used as a starting material for the synthesis of other sulfonamide derivatives with potential therapeutic applications.
Propriétés
Nom du produit |
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine |
|---|---|
Formule moléculaire |
C11H14F2N2O2S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C11H14F2N2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
WZUFGXNLRGLGKS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)







